molecular formula C16H19N3O5S B7875814 3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid

Cat. No.: B7875814
M. Wt: 365.4 g/mol
InChI Key: ALAAGZAKHNKGOX-UHFFFAOYSA-N
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Description

3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phenyl ring, which can be carried out using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-{3-[4-(Morpholin-4-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Similar structure but with a morpholine ring instead of a piperidine ring.

    3-{3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 3-{3-[4-(Piperidin-1-ylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(4-piperidin-1-ylsulfonylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-15(21)9-8-14-17-16(18-24-14)12-4-6-13(7-5-12)25(22,23)19-10-2-1-3-11-19/h4-7H,1-3,8-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAAGZAKHNKGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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